molecular formula C7H4Cl2N2 B1457862 2-Chloro-5-(chloromethyl)nicotinonitrile CAS No. 1360900-22-6

2-Chloro-5-(chloromethyl)nicotinonitrile

Cat. No. B1457862
M. Wt: 187.02 g/mol
InChI Key: NMRFKJBMCZWYTL-UHFFFAOYSA-N
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Description

“2-Chloro-5-(chloromethyl)nicotinonitrile” is a chemical compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(chloromethyl)nicotinonitrile” consists of a pyridine ring with a chloromethyl group at the 5th position and a nitrile group at the 2nd position .


Physical And Chemical Properties Analysis

“2-Chloro-5-(chloromethyl)nicotinonitrile” is a crystalline compound . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chloro-5-(chloromethyl)nicotinonitrile has been used in the synthesis of various heterocyclic compounds. For instance, it has been involved in the reaction with thioureas to create new pyrido and pyrimido ring systems (Coppola & Shapiro, 1981). Additionally, it has facilitated the creation of 3,5-difunctionalized 1-methyl-1H-pyrazolo pyridines through palladium-mediated coupling reactions (Lavecchia et al., 2004).

Chemical Synthesis and Evaluation

This compound has been instrumental in synthesizing various nicotinonitrile derivatives. These derivatives have shown significant potential in different scientific fields. For example, a study synthesized and evaluated some new fused and binary pyridines for antitumor activity, using 2-chloronicotinonitrile as a starting material (Waly et al., 2013).

Catalytic Synthesis

In another study, Amberlyst-15 was used for the sonochemical synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives, demonstrating the compound’s role in catalytic processes (Challa et al., 2021). This showcases its versatility in various synthesis methods.

Application in Organic Synthesis

2-Chloro-5-(chloromethyl)nicotinonitrile has been utilized in organic synthesis, contributing to the development of various organic compounds. This includes the creation of substituted nicotinonitriles, demonstrating its utility in the construction of complex organic molecules (Peseke et al., 1986).

Pharmaceutical Research

In the pharmaceutical domain, the compound has been used to synthesize derivatives with potential inhibitory activities against specific biological targets. For instance, a study utilized it to identify inhibitors of SIRT1, a protein associated with aging and metabolic regulation (Kurumurthy et al., 2015).

Photophysical Studies

Finally, 2-Chloro-5-(chloromethyl)nicotinonitrile has been a part of studies investigating photophysical properties. For instance, a study explored the synthesis of environmentally sensitive fluorophore-based nicotinonitriles, indicating its role in developing materials with specific optical properties (Hussein et al., 2019).

Safety And Hazards

Handling “2-Chloro-5-(chloromethyl)nicotinonitrile” requires caution. It may cause skin irritation, serious eye irritation, and respiratory irritation. It’s harmful if swallowed, in contact with skin, or if inhaled. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-(chloromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-2-5-1-6(3-10)7(9)11-4-5/h1,4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRFKJBMCZWYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(chloromethyl)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Graham, SA Raw, DM Andrews… - … Process Research & …, 2012 - ACS Publications
A scalable route to histone deacetylase inhibitors containing an unusual 2-aryl-3-cyano-5-aminomethylpyridine core has been developed which has the flexibility to deliver a range of …
Number of citations: 7 pubs.acs.org

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